

An In-depth Technical Guide to Furylacryloyl-Alanyl-Arginine (FA-Ala-Arg)

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Compound of Interest

Compound Name: FA-Ala-Arg

Cat. No.: B1336298

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Executive Summary

This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of Furylacryloyl-Alanyl-Arginine (**FA-Ala-Arg**-OH). This specialty peptide, identified by the CAS number 76079-06-6, has garnered interest in biochemical and pharmaceutical research due to its role as a chromogenic substrate for carboxypeptidases and its potential to influence nitric oxide production. This document consolidates available data on its chemical characteristics, provides insights into its synthesis and biological functions, and outlines experimental methodologies where information is available.

Chemical Structure and Properties

FA-Ala-Arg-OH is a tripeptide derivative characterized by an N-terminal furylacryloyl group attached to an alanyl-arginine dipeptide. This modification allows for spectrophotometric monitoring of its enzymatic cleavage.

Chemical Structure:

- IUPAC Name: (2S)-5-(diaminomethylideneamino)-2-[[[(2S)-2-[[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]propanoyl]amino]pentanoic acid^{[1][2]}
- Synonyms: Furylacryloylalanylarginine, **FA-Ala-arg**, Furylacryloyl-ala-arg^{[1][2][3]}

- Molecular Formula: C₁₆H₂₃N₅O₅[\[4\]](#)[\[5\]](#)
- SMILES: C--INVALID-LINK--N)C(=O)O">C@@HNC(=O)/C=C/C1=CC=CO1[\[2\]](#)[\[4\]](#)

Physicochemical Properties:

A summary of the key physicochemical properties of **FA-Ala-Arg-OH** is presented in Table 1.

Property	Value	Source
CAS Number	76079-06-6	[1] [4] [5]
Molecular Weight	365.38 g/mol	[1] [2] [4]
Appearance	Yellowish Powder	[1]
Storage Conditions	Store at -15°C	[4]

Synthesis

While a detailed, step-by-step protocol for the initial synthesis of **FA-Ala-Arg-OH** is not readily available in the public domain, its structure suggests a standard solid-phase peptide synthesis (SPPS) approach.

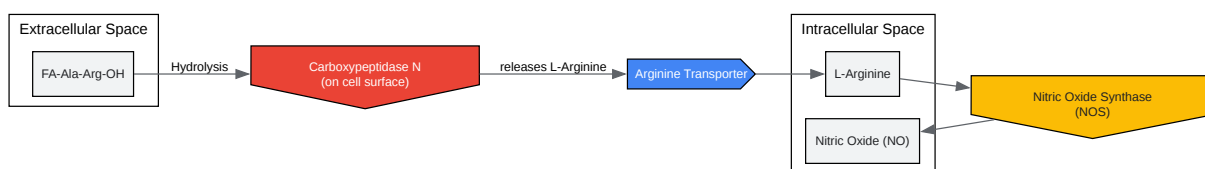
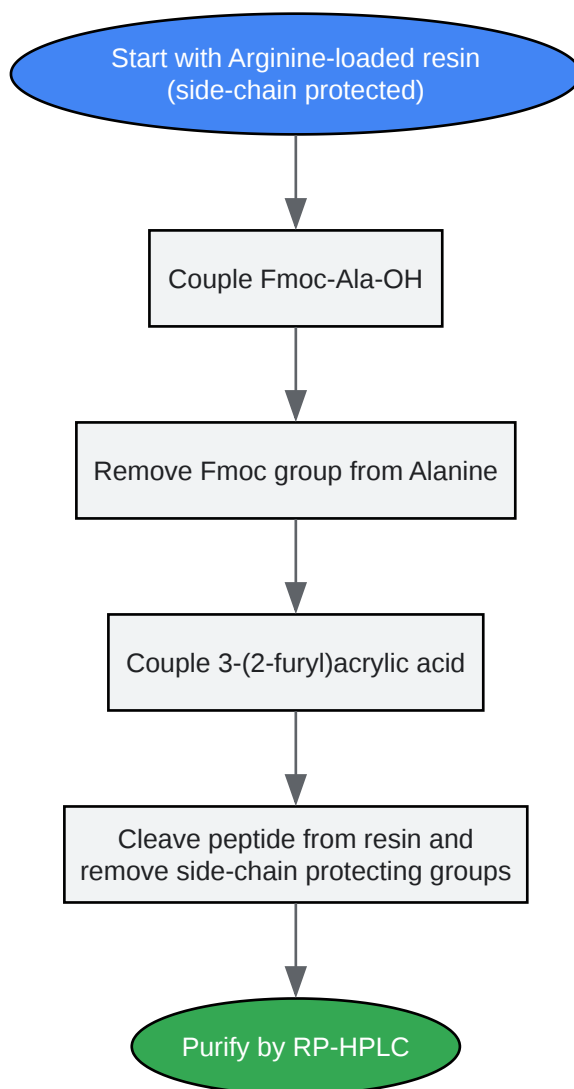
General Principles of Solid-Phase Peptide Synthesis (SPPS)

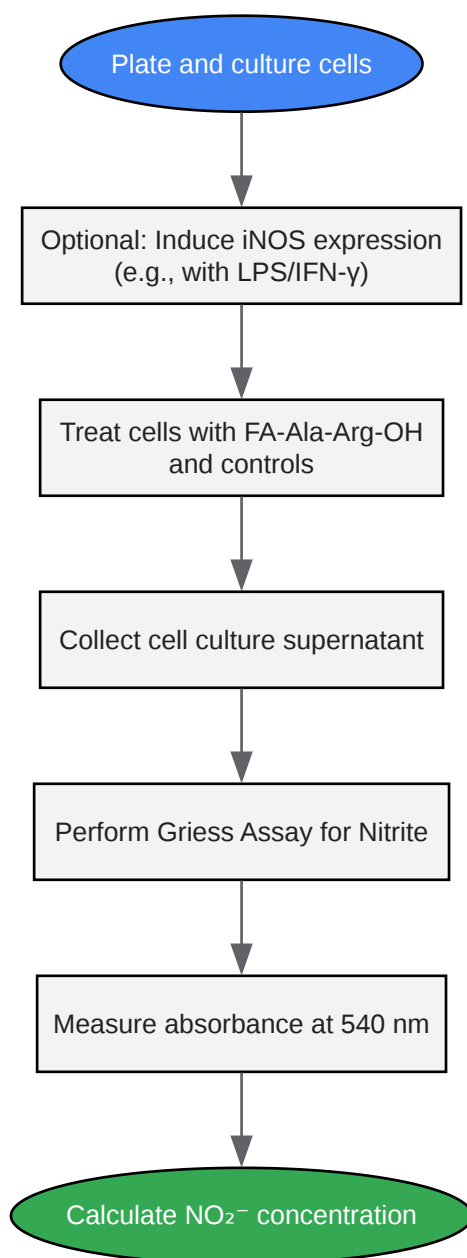
SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. A generalized workflow for the synthesis of a peptide like **FA-Ala-Arg-OH** would involve:

- **Resin Preparation:** Starting with an arginine-loaded resin, typically with the side chain guanidino group protected (e.g., with Pbf).
- **Amino Acid Coupling:** The next amino acid in the sequence (Alanine), with its N-terminus protected (commonly with Fmoc), is activated and coupled to the free N-terminus of the resin-bound arginine.

- Deprotection: The Fmoc protecting group is removed from the newly added alanine to allow for the next coupling reaction.
- Final Acylation: The N-terminal alanine is acylated with 3-(2-furyl)acrylic acid.
- Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all side-chain protecting groups are removed, typically using a strong acid cocktail (e.g., trifluoroacetic acid).
- Purification: The crude peptide is purified, usually by reverse-phase high-performance liquid chromatography (RP-HPLC).

A logical workflow for the synthesis is depicted below.





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